molecular formula C5H6N2O2 B148096 (Z)-5-Ethylidenehydantoin CAS No. 137920-51-5

(Z)-5-Ethylidenehydantoin

Cat. No. B148096
M. Wt: 126.11 g/mol
InChI Key: UGIOACMSGGVRIA-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-Ethylidenehydantoin, also known as EHD, is a heterocyclic organic compound with the chemical formula C6H8N2O2. EHD is a white crystalline powder that is soluble in water and ethanol. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism Of Action

The mechanism of action of (Z)-5-Ethylidenehydantoin is not well understood. However, it is believed to act as a nucleophile and react with electrophilic compounds to form adducts. These adducts can then undergo further reactions to form various organic compounds. (Z)-5-Ethylidenehydantoin has also been shown to have antimicrobial activity against various bacteria and fungi.

Biochemical And Physiological Effects

(Z)-5-Ethylidenehydantoin has been shown to have various biochemical and physiological effects. It has been shown to have anticonvulsant activity in animal models of epilepsy. Furthermore, (Z)-5-Ethylidenehydantoin has been shown to have anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases. (Z)-5-Ethylidenehydantoin has also been shown to have antioxidant activity, which may be useful in the prevention of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

(Z)-5-Ethylidenehydantoin has several advantages for lab experiments. It is readily available and relatively inexpensive. Furthermore, it is stable and can be stored for long periods without significant degradation. However, (Z)-5-Ethylidenehydantoin has some limitations for lab experiments. It is highly reactive and can react with other compounds in the lab, leading to unwanted side reactions. Furthermore, (Z)-5-Ethylidenehydantoin has a low melting point, which can make it difficult to handle in some experiments.

Future Directions

There are several future directions for research on (Z)-5-Ethylidenehydantoin. One area of research is the development of new synthetic methods for (Z)-5-Ethylidenehydantoin that are more efficient and environmentally friendly. Another area of research is the development of new applications for (Z)-5-Ethylidenehydantoin in the synthesis of organic compounds. Furthermore, the mechanism of action of (Z)-5-Ethylidenehydantoin needs to be further elucidated to understand its potential therapeutic applications. Finally, the antimicrobial, anti-inflammatory, and antioxidant properties of (Z)-5-Ethylidenehydantoin need to be further investigated to determine their potential therapeutic applications.
Conclusion
In conclusion, (Z)-5-Ethylidenehydantoin is an important intermediate in the synthesis of various organic compounds. It has been extensively used in scientific research for its various applications. (Z)-5-Ethylidenehydantoin has several advantages and limitations for lab experiments, and there are several future directions for research on (Z)-5-Ethylidenehydantoin. Further research on (Z)-5-Ethylidenehydantoin can lead to the development of new synthetic methods and the discovery of new therapeutic applications.

Synthesis Methods

(Z)-5-Ethylidenehydantoin can be synthesized by the reaction of glycine and acetaldehyde in the presence of a catalyst such as sodium hydroxide. The reaction proceeds through a condensation reaction and subsequent cyclization to form (Z)-5-Ethylidenehydantoin. The yield of (Z)-5-Ethylidenehydantoin can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.

Scientific Research Applications

(Z)-5-Ethylidenehydantoin has been extensively used in scientific research as a precursor for the synthesis of various organic compounds. It has been used in the synthesis of anticonvulsant drugs such as primidone, which is used to treat epilepsy. (Z)-5-Ethylidenehydantoin has also been used in the synthesis of agrochemicals such as herbicides and fungicides. Furthermore, (Z)-5-Ethylidenehydantoin has been used in the synthesis of fluorescent dyes, which are used in biological imaging and sensing.

properties

CAS RN

137920-51-5

Product Name

(Z)-5-Ethylidenehydantoin

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

(5Z)-5-ethylideneimidazolidine-2,4-dione

InChI

InChI=1S/C5H6N2O2/c1-2-3-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9)/b3-2-

InChI Key

UGIOACMSGGVRIA-IHWYPQMZSA-N

Isomeric SMILES

C/C=C\1/C(=O)NC(=O)N1

SMILES

CC=C1C(=O)NC(=O)N1

Canonical SMILES

CC=C1C(=O)NC(=O)N1

synonyms

2,4-Imidazolidinedione,5-ethylidene-,(Z)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.